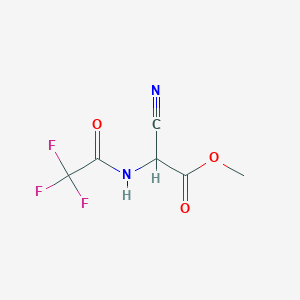
Gly-Prop-nitroanilidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Prop-nitroanilidehydrochloride involves the reaction of glycine and proline with p-nitroaniline under specific conditions. The reaction typically requires a catalyst and is conducted in an aqueous medium. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥99% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is often shipped in wet ice and stored at −20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Gly-Prop-nitroanilidehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used.
Major Products
Reduction: The major product is Gly-Prop-anilinehydrochloride.
Substitution: The products vary depending on the nucleophile used but generally involve the replacement of the nitro group.
Applications De Recherche Scientifique
Gly-Prop-nitroanilidehydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate in enzyme assays to study the activity of dipeptidyl peptidase-IV (DPP-IV).
Biology: Used in biochemical assays to understand enzyme kinetics and inhibition.
Medicine: Research on DPP-IV inhibitors for the treatment of diabetes.
Industry: Employed in the development of diagnostic kits and pharmaceutical formulations.
Mécanisme D'action
The compound acts as a substrate for dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in the regulation of glucose metabolism. When Gly-Prop-nitroanilidehydrochloride is cleaved by DPP-IV, it releases p-nitroaniline, which can be quantitatively measured. This reaction helps in studying the enzyme’s activity and its inhibition by various compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-Pro p-nitroanilide: Similar in structure but without the hydrochloride group.
N-(p-Tosyl)-Gly-Pro-Lys 4-nitroanilide acetate salt: Another substrate for protease assays.
Z-Gly-Pro-Arg p-nitroanilide acetate salt: Used in protease substrate studies.
Uniqueness
Gly-Prop-nitroanilidehydrochloride is unique due to its high purity and specific application in DPP-IV enzyme assays. Its hydrochloride form enhances its solubility in water, making it more suitable for aqueous biochemical assays .
Propriétés
Formule moléculaire |
C14H17N3O4 |
|---|---|
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
(1S)-2-(2-aminoacetyl)-N-(4-nitrophenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C14H17N3O4/c15-8-13(18)11-2-1-3-12(11)14(19)16-9-4-6-10(7-5-9)17(20)21/h4-7,11-12H,1-3,8,15H2,(H,16,19)/t11?,12-/m0/s1 |
Clé InChI |
JQFFTLXPOADGSG-KIYNQFGBSA-N |
SMILES isomérique |
C1C[C@@H](C(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1CC(C(C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)
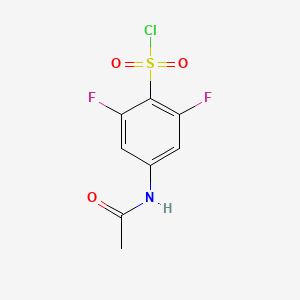
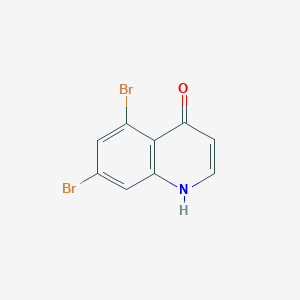
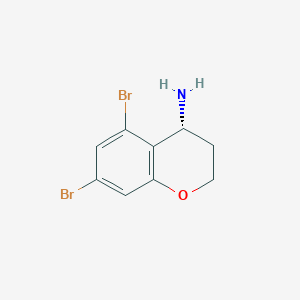
![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)


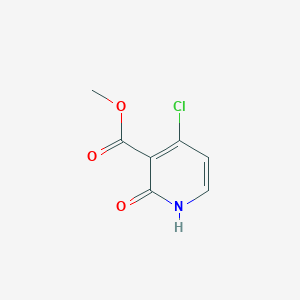
![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)

